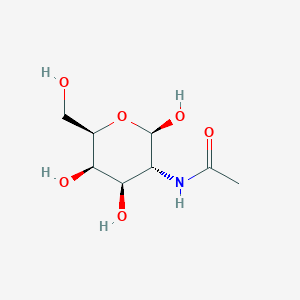

2-(acetylamino)-2-deoxy-b-D-galactopyranose

Descripción general

Descripción

2-(acetylamino)-2-deoxy-b-D-galactopyranose is an amino sugar derivative of galactose. It is a crucial component in various biological processes, including the formation of glycoproteins and glycolipids. In humans, it is the terminal carbohydrate forming the antigen of blood group A . It is also the first monosaccharide that connects serine or threonine in particular forms of protein O-glycosylation .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-(acetylamino)-2-deoxy-b-D-galactopyranose can be achieved through various methods. One approach involves the selective synthesis of alpha- and beta-glycosides of N-acetyl galactosamine using rare earth metal triflates . This method employs a series of rare earth metal triflates, such as hafnium(IV) triflate and scandium(III) triflate, to obtain both alpha- and beta-glycosides of N-acetyl galactosamine .

Industrial Production Methods: Industrial production of this compound often involves the use of microbial fermentation and enzymatic catalysis. For instance, glucosamine, a related compound, is produced by fermentation with wild-type and engineered microorganisms . Enzymatic catalysis using chitinolytic enzymes is another pathway for production .

Análisis De Reacciones Químicas

Hydrolysis

N-acetylgalactosamine can undergo hydrolysis under acidic or enzymatic conditions, which cleaves the glycosidic bond and releases the constituent sugars. Acid hydrolysis can lead to the splitting off of the N-acetyl group, which results in the formation of pyrrole groups . This occurs through the condensation of the free amino group with the carbonyl group at C-1 .

Glycosylation

N-acetylgalactosamine can participate in glycosylation reactions, acting as either a donor or an acceptor for other sugar moieties. These reactions are crucial in forming oligosaccharides and glycoconjugates.

Acetylation and Deacetylation

The acetamido group present in N-acetylgalactosamine allows for acylation or deacetylation reactions, depending on the specific reaction conditions.

Colorimetric Determination

The aldehyde group of N-acetylgalactosamine is highly reactive with pentane-2,4-dione under anhydrous alkaline conditions. This reaction is the basis for a colorimetric determination method, where the reaction product can be crystallized, and its structure deduced as 1-C-acetonyl-2-acetamido-2-deoxy-D-galactitol .

Biotransformation

2-Acetamido-2-deoxy-β-D-glucopyranose can be converted into N-acetylgalactosamine using biotransformation procedures. This method involves a 4,6-acetyl migration in a precursor selectively deprotected by a biotransformation procedure . Enzymes facilitate the inversion of configuration at the C-4 position, leading to selective deprotection and migration of the acetyl group.

Reactions with Sialic Acid

N-acetylgalactosamine can be enzymatically sialylated with sialic acid, forming structures like NeuAc(α2-3)Gal(β1-3)GalNAc. These sialylated carbohydrates are involved in various biological activities .

Interactions with Beta-Hexosaminidase

N-acetylgalactosamine is involved in reactions with beta-hexosaminidase, which catalyzes the hydrolysis of terminal non-reducing N-acetyl-D-hexosamine residues in N-acetyl-beta-D-hexosaminides .

Condensation Reactions

In the synthesis of trisaccharides and related compounds, N-acetylgalactosamine derivatives participate in condensation reactions. For example, 3-O-(2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranosyl)-2,4,6-tri-O-acetyl-alpha-D-galactopyranosyl bromide can condense with various compounds to form complex saccharides .

Data Table: Comparative Analysis of N-acetylgalactosamine Derivatives

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-Acetamido-2-deoxy-D-galactose | Acetamido group on galactose | Commonly used as an epitope |

| 6-O-(2-amino-2-deoxy-D-galactose) | Amino group instead of acetamido | May exhibit different biological activities |

| 6-O-(α-D-glucopyranosyl)-D-galactose | α-linkage instead of β-linkage | Different reactivity patterns in glycosylation reactions |

Aplicaciones Científicas De Investigación

Biological Significance

2-(Acetylamino)-2-deoxy-β-D-galactopyranose is integral to the structure of glycoproteins and glycolipids, influencing various cellular functions such as cell signaling, adhesion, and immune responses. Its interactions with lectins and other proteins are crucial for understanding its biological roles.

Drug Development

The compound is utilized in drug formulation and development due to its ability to modify glycosylation patterns in therapeutic proteins. This modification can enhance the efficacy and stability of biologics.

- Case Study : Research has shown that GalNAc-conjugated therapeutics can improve the delivery of RNA-based drugs to liver cells, enhancing their therapeutic potential against diseases like hepatitis B and C .

Enzyme Inhibition

GalNAc derivatives have been explored as inhibitors for various enzymes linked to disease processes, including glycosidases involved in cancer and neurodegenerative disorders.

- Example : Inhibitors derived from GalNAc have demonstrated effectiveness against human O-linked N-acetylglucosaminidase (OGA), which is implicated in Alzheimer's disease. The inhibition of OGA can increase O-GlcNAcylation levels, potentially reducing tau protein aggregation .

Glycan Microarrays

GalNAc is frequently employed in glycan microarrays for studying glycan-protein interactions, which are essential for understanding various biological processes such as cell-cell recognition and pathogen-host interactions.

- Research Insight : Studies utilizing GalNAc-functionalized microarrays have revealed insights into the binding specificities of lectins from different organisms, aiding in the identification of potential biomarkers for diseases .

Vaccine Development

The incorporation of GalNAc into vaccine formulations can enhance immunogenicity by promoting better antigen presentation.

- Case Study : A study demonstrated that conjugating antigens with GalNAc improved their uptake by dendritic cells, leading to a stronger immune response in preclinical models .

Mecanismo De Acción

The mechanism of action of 2-(acetylamino)-2-deoxy-b-D-galactopyranose involves its interaction with specific receptors and enzymes. For example, it binds to asialoglycoprotein receptors on hepatocytes, facilitating the targeted delivery of therapeutic agents . In the context of wound healing, this compound promotes anti-inflammatory and anti-oxidative stress effects through the Akt signaling pathway . It also enhances the migration and proliferation of human amniotic epithelial cells and WISH cells, contributing to wound healing .

Comparación Con Compuestos Similares

2-(acetylamino)-2-deoxy-b-D-galactopyranose is similar to other amino sugars such as N-acetylglucosamine and galactosamine . it is unique in its specific role in forming the antigen of blood group A and its use as a targeting ligand in liver-specific therapies . Other similar compounds include N-acetyl-beta-D-galactosamine 6-sulfate and beta-D-galactosyl-(1→3)-N-acetyl-D-galactosamine .

Actividad Biológica

Introduction

2-(Acetylamino)-2-deoxy-β-D-galactopyranose, commonly known as N-acetyl-β-D-galactosamine (GalNAc), is an amino sugar derived from galactose. Its structural formula is C₁₄H₂₅N₁O₁₁, with a molecular weight of approximately 299.36 g/mol. This compound plays a crucial role in various biological processes, particularly in glycosylation, which is essential for the synthesis and function of glycoproteins and glycolipids. The following sections will explore its biological activities, mechanisms of action, and relevant case studies.

Glycosylation and Protein Interactions

GalNAc is primarily involved in O-linked glycosylation, where it serves as the initial sugar that attaches to serine or threonine residues on proteins. This modification significantly influences protein stability, localization, and function. The acetylamino group enhances the compound's reactivity, allowing it to participate in various biochemical pathways.

Immune Response Modulation

GalNAc acts as an epitope in glycoproteins, influencing immune responses. Studies have shown that it can modulate the activity of immune cells by altering glycoprotein structures, thereby affecting their recognition by antibodies and other immune components. This property has implications for vaccine development and therapeutic interventions targeting immune-related diseases.

Therapeutic Potential

Research has highlighted GalNAc's potential in treating various conditions:

- Liver Fibrosis : It has been investigated for its role in modulating glycosaminoglycan (GAG) synthesis, promoting tissue regeneration.

- Cancer Biomarkers : The presence of GalNAc in blood and urine has been explored as a biomarker for liver fibrosis and certain cancers.

- Targeted Drug Delivery : GalNAc-conjugated drugs are being studied for their ability to enhance drug efficacy while minimizing side effects through targeted delivery mechanisms.

The mechanisms through which GalNAc exerts its biological effects include:

- Protein Glycosylation : By serving as a substrate for glycosylation reactions, it influences the structure and function of glycoproteins.

- Cell Signaling Pathways : GalNAc interacts with specific receptors and lectins on cell surfaces, modulating signaling pathways that regulate cellular responses.

- Inhibition of Pathogenic Interactions : In some studies, GalNAc has shown potential in inhibiting viral infections by blocking interactions between viral glycoproteins and host cell receptors .

Study on Liver Fibrosis

A study investigated the role of GalNAc in liver fibrosis by examining its effects on GAG synthesis. The findings suggested that GalNAc enhances the production of chondroitin sulfate, which is crucial for extracellular matrix remodeling and tissue repair. This suggests a therapeutic avenue for using GalNAc in fibrotic diseases.

Cancer Biomarker Research

Another study explored the correlation between elevated levels of GalNAc in urine and liver diseases. Researchers found that altered metabolism of GalNAc could serve as a reliable biomarker for diagnosing liver fibrosis and non-alcoholic fatty liver disease. This study emphasizes the importance of monitoring GalNAc levels for early detection of liver-related conditions.

Comparative Analysis with Similar Compounds

To understand the uniqueness of 2-(acetylamino)-2-deoxy-β-D-galactopyranose, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| N-acetyl-α-D-galactosamine | Amino sugar | Alpha configuration at anomeric center |

| 2-Deoxy-2-acetamido-β-D-galactose | Sulfated derivative | Contains sulfate group affecting solubility |

| 4-O-[2-(Acetylamino)-2-deoxy-β-D-galactopyranosyl]-D-galactopyranose | Glycoside derivative | Involves additional sugar moiety |

The specific β-anomeric configuration of GalNAc differentiates it from its α-anomeric counterpart, influencing its biological activity and interactions significantly.

Propiedades

IUPAC Name |

N-[(2R,3R,4R,5R,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO6/c1-3(11)9-5-7(13)6(12)4(2-10)15-8(5)14/h4-8,10,12-14H,2H2,1H3,(H,9,11)/t4-,5-,6+,7-,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVRNDRQMDRJTHS-JAJWTYFOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1O)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@H]1O)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601260928 | |

| Record name | 2-(Acetylamino)-2-deoxy-β-D-galactopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601260928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | N-Acetyl-b-D-galactosamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000853 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

14131-60-3 | |

| Record name | 2-(Acetylamino)-2-deoxy-β-D-galactopyranose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14131-60-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | beta-D N-Acetylgalactosamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014131603 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(Acetylamino)-2-deoxy-β-D-galactopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601260928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | .BETA.-N-ACETYL-D-GALACTOSAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KM15WK8O5T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | N-Acetyl-b-D-galactosamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000853 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of N-Acetyl-beta-D-galactosamine in oral bacterial colonization?

A1: N-Acetyl-beta-D-galactosamine plays a crucial role in the colonization of the human oral cavity by specific bacterial species. Research has shown that Actinomyces naeslundii genospecies 1 and 2, bacteria commonly found in the mouth, utilize N-Acetyl-beta-D-galactosamine binding for adhesion to teeth and buccal mucosa. [] Interestingly, these two genospecies exhibit different binding specificities, suggesting variations in their interaction mechanisms with this sugar. [] Actinomyces odontolyticus, another oral bacterium, primarily colonizes the tongue and relies less on N-Acetyl-beta-D-galactosamine binding. [] This suggests that different oral niches may select for distinct bacterial adhesion mechanisms.

Q2: Aside from bacterial adhesion, what other biological processes involve N-Acetyl-beta-D-galactosamine?

A3: N-Acetyl-beta-D-galactosamine plays a role in Fc receptor-mediated phagocytosis by mouse peritoneal macrophages. [] Studies have shown that this process can be specifically inhibited by the addition of N-Acetyl-beta-D-galactosamine, suggesting the involvement of lectin-like receptors with specificity for this sugar. [] Additionally, N-Acetyl-beta-D-galactosamine is a component of various sulfated polysaccharides found in ascidians (marine invertebrate chordates). [] These unique polysaccharides, including dermatan sulfate, often exhibit distinct sulfation patterns compared to their mammalian counterparts, influencing their biological activity. []

Q3: What is the role of N-Acetyl-beta-D-glucosaminidase, and how does N-Acetyl-beta-D-galactosamine affect its activity?

A4: N-Acetyl-beta-D-glucosaminidase is a glycosidase enzyme that plays a crucial role in fertilization in the toad Bufo arenarum. [] This enzyme is released during the acrosome reaction and aids sperm penetration of the egg's protective layers. [] Interestingly, N-Acetyl-beta-D-galactosamine competitively inhibits N-Acetyl-beta-D-glucosaminidase activity. [] This suggests a potential regulatory mechanism for this enzyme, where the presence of N-Acetyl-beta-D-galactosamine could modulate fertilization processes in this species.

Q4: How does the structure of dermatan sulfate in ascidians differ from that found in mammals, and what is the significance of these differences?

A5: Ascidian dermatan sulfate, while structurally similar to mammalian dermatan sulfate, shows distinct differences in sulfation patterns. [, ] While mammalian dermatan sulfate exhibits anticoagulant activity, ascidian dermatan sulfate may have little to no such activity depending on the species and the specific sulfation pattern. [, ] For example, Ascidia nigra dermatan sulfate, characterized by 2-O-sulfated alpha-L-iduronic acid and 6-O-sulfated N-Acetyl-beta-D-galactosamine units, lacks anticoagulant activity. [] This highlights the importance of specific sulfation patterns in dictating the biological functions of these glycosaminoglycans.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.